5,7-Dimethoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes two methoxy groups and a nitrophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 327.29 g/mol. The compound is of interest in various fields, including medicinal chemistry and materials science.
The compound is classified under the broader category of chromenes and benzopyrans, which are cyclic compounds containing both aromatic and aliphatic characteristics. It can be sourced through various synthetic routes, primarily involving multi-step organic synthesis processes.
The synthesis of 5,7-Dimethoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one typically involves several key steps:
Various reagents can be utilized in these processes:
While detailed industrial production methods for this specific compound are not extensively documented, general principles of large-scale organic synthesis apply, emphasizing the optimization of reaction conditions and purification processes.
The molecular structure of 5,7-Dimethoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one can be described using various chemical identifiers:
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]The structure features a chromene core with two methoxy groups at positions 5 and 7 and a nitrophenyl group at position 2. This arrangement contributes to its chemical reactivity and biological activity.
5,7-Dimethoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one can participate in various chemical reactions:
For these reactions, typical reagents include:
The mechanism of action for 5,7-Dimethoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit specific enzymatic activities or alter receptor functions through binding interactions. The precise pathways depend on the biological context and target molecules involved.
The physical properties include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C17H15N1O6 |
| Molecular Weight | 327.29 g/mol |
| CAS Number | 836608-01-6 |
| IUPAC Name | 5,7-dimethoxy... |
5,7-Dimethoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one has several scientific applications:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5